2-Difluoromethoxy-3-methoxy-benzaldehyde
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Overview
Description
2-Difluoromethoxy-3-methoxy-benzaldehyde is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . It is characterized by the presence of both difluoromethoxy and methoxy functional groups attached to a benzaldehyde core. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methoxybenzaldehyde with difluoromethyl ether in the presence of a suitable catalyst . The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-Difluoromethoxy-3-methoxy-benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy or difluoromethoxy groups.
Major Products
Oxidation: 2-Difluoromethoxy-3-methoxybenzoic acid.
Reduction: 2-Difluoromethoxy-3-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-Difluoromethoxy-3-methoxy-benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biochemistry: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-methoxy-benzaldehyde depends on its specific application. In biochemical studies, it may interact with enzymes by forming covalent or non-covalent bonds with active site residues. The difluoromethoxy and methoxy groups can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Difluoromethoxybenzaldehyde: Similar structure but with the difluoromethoxy group at the para position.
3-Methoxybenzaldehyde: Lacks the difluoromethoxy group.
2-Methoxybenzaldehyde: Lacks the difluoromethoxy group and has the methoxy group at the ortho position.
Uniqueness
2-Difluoromethoxy-3-methoxy-benzaldehyde is unique due to the presence of both difluoromethoxy and methoxy groups on the benzaldehyde ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-5,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAGGCKTGNIEIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272866 |
Source
|
Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730949-79-8 |
Source
|
Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730949-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethoxy)-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201272866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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